Cas no 481-74-3 (Chrysophanol)

Chrysophanol 化学的及び物理的性質

名前と識別子

-

- Chrysophanic acid

- CHRYSOPHANOL

- 3-METHYLCHRYSAZIN

- 3-METHYLCHRYSAZINE

- 9,10-ANTHRACENEDIONE,1,8-DIHYDROXY-3-METHYL

- 1,8-DIHYDROXY-3-METHYL-9,10-ANTHRACENEDIONE

- 1,8-DIHYDROXY-3-METHYLANTHRAQUINONE

- RHUBARB EXTRACT

- 1,8-Dihydroxy-3-methyl-anthraquinone

- CHRYSOPHANOL(RG)

- CHRYSOPHANOL(SH) PrintBack

- 1,8-dihydroxy-3-methyl-9,10-anthraquinone

- 1,8-dihydroxy-3-methyl-9,10-antraquinone

- 1,8-dihydroxy-3-methylanthracene-9,10-dione

- 2-methyl-4,5-dihydroxy-9,10-anthraquinone

- 3-methyl-1,8-dihydroxyanthraquinone

- C.I. Natural Yellow 23

- Chrysophal

- turkeyrhubarb

- [ "1", "8-Dihydroxy-3-methylanthraquinone" ]

- 1

- Turkey rhubarb

- Crysophanic acid

- 4,5-Dihydroxy-2-methylanthraquinone

- Crysophanol

- C.I. 75400

- 2-Methyl-4,5-dihydroxyanthraquinone

- Anthraquinone, 1,8-dihydroxy-3-methy

- Tox21_202499

- Rumicin

- NCGC00091823-03

- 9,10-Anthracenedione, 1,8-dihydroxy-3-methyl- (9CI)

- NCGC00091823-04

- RHENIC ACID

- Anthraquinone,8-dihydroxy-3-methyl-

- HMS3656G17

- SCHEMBL308131

- Spectrum2_000043

- FT-0623813

- SR-01000712223-2

- CHRYSOPHANIC ACID [MI]

- NSC-646567

- Q-100527

- Spectrum3_001183

- CCG-38348

- DTXCID704832

- KBioGR_002053

- CAS-481-74-3

- Spectrum5_000153

- 1,8-Dihydroxy-3-methylanthra-9,10-quinone

- KBio2_006408

- SMR000156239

- 1,8-dihydroxy-3-methyl-anthracene-9,10-dione

- SW219732-1

- EX-A6777

- 9, 1,8-dihydroxy-3-methyl-

- 9,10-Anthracenedione, 1,8-dihydroxy-3-methyl-

- KBioSS_001272

- DivK1c_006417

- CHEMBL41092

- BRD-K59284035-001-02-0

- KBio2_001272

- NCGC00091823-01

- 1,8-Dihydroxy-3-methyl-9,10-anthracenedione, 9CI

- Anthraquinone, 1,8-dihydroxy-3-methyl-

- SpecPlus_000321

- NCGC00091823-05

- 1,8-Dihydroxy-3-methylanthra-9,10-quinone #

- Spectrum4_001477

- BDBM50455992

- A827496

- NSC 37132

- NSC-37132

- SPECTRUM300545

- HY-13595

- Chrysophansaeure

- NS00021170

- NCGC00091823-02

- SR-01000712223

- BRD-K59284035-001-03-8

- N-(diaminomethylene)formamide;3-METHYLCHRYSAZIN

- NSC37132

- BCP23439

- KBio2_003840

- Chrysophanic Acid,(S)

- SPBio_000165

- UNII-N1ST8V8RR2

- BCP9000004

- KBio3_002325

- Spectrum_000792

- BSPBio_002825

- N1ST8V8RR2

- 1,8-DIHYDROXY-3-METHYL-9,10-DIHYDROANTHRACENE-9,10-DIONE

- DTXSID6024832

- 4, 5-Dihydroxy-2-methylanthraquinone

- 1,8-Dihydroxy-3-methylanthraquinone, 98%

- NCGC00260048-01

- CHRYSOPHANIC ACID [WHO-DD]

- Chrysophanic acid (Chrysophanol)

- 8,9-dihydroxy-6-methyl-1,10-anthraquinone

- TURKEY-RHUBARB

- s2406

- Archinin

- C2505

- AKOS015905000

- CCRIS 3525

- HSDB 8483

- Chrysophanol, analytical standard

- EN300-7401332

- KBio1_001361

- NSC646567

- MLS000574888

- SDCCGMLS-0066504.P001

- MFCD00001208

- EINECS 207-572-2

- NSC 646567

- AC-7980

- LMPK13040006

- 481-74-3

- Q15410875

- CHEBI:3687

- 3-Methyl-1, 8-dihydroxyanthraquinone

- DS-9706

- Chrysophanic acid (1,8-dihydroxy-3-methylanthraquinone)

- MLSMR

- 1,8-Dihydroxy 3-methyl 9,10-anthraquinone

- ConMedNP.2909

- 1ST000528

- STL564344

- BRD-K59284035-001-07-9

- Chrysophanol

-

- MDL: MFCD00001208

- インチ: 1S/C15H10O4/c1-7-5-9-13(11(17)6-7)15(19)12-8(14(9)18)3-2-4-10(12)16/h2-6,16-17H,1H3

- InChIKey: LQGUBLBATBMXHT-UHFFFAOYSA-N

- ほほえんだ: O([H])C1=C([H])C(C([H])([H])[H])=C([H])C2C(C3C([H])=C([H])C([H])=C(C=3C(C=21)=O)O[H])=O

計算された属性

- せいみつぶんしりょう: 254.057909g/mol

- ひょうめんでんか: 0

- XLogP3: 3.5

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 0

- どういたいしつりょう: 254.057909g/mol

- 単一同位体質量: 254.057909g/mol

- 水素結合トポロジー分子極性表面積: 74.6Ų

- 重原子数: 19

- 複雑さ: 405

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- ぶんしりょう: 254.24

- 互変異性体の数: 57

じっけんとくせい

- Stability Shelf Life: Stable under recommended storage conditions.

- Temperature: Hazardous decomposition products formed under fire conditions. - Carbon oxides

- 色と性状: Orange powder

- 密度みつど: 1.2693 (rough estimate)

- ゆうかいてん: 192.0 to 198.0 deg-C

- ふってん: 489.5℃ at 760 mmHg

- フラッシュポイント: 263.9°C

- 屈折率: 1.4872 (estimate)

- ようかいど: chloroform: soluble1%

- すいようせい: <0.1 g/100 mL at 18 ºC

- あんていせい: Stable. Incompatible with strong oxidizing agents.

- PSA: 74.60000

- LogP: 2.18160

- ようかいせい: 未確定

- マーカー: 2258

- 最大波長(λmax): 429(MeOH)(lit.)

- じょうきあつ: 3.69X10-10 mm Hg at 25 °C (est)

Chrysophanol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/38

- セキュリティの説明: S26; S36; S37/39

- 福カードFコード:8-10

- RTECS番号:CB6725000

-

危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- リスク用語:R36/38; R36/37/38

- セキュリティ用語:S26;S37/39

Chrysophanol 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関番号:

2942000000

Chrysophanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 519828-20MG |

Chrysophanic acid, 98%, from Rheum palmatum L. |

481-74-3 | 98% | 20MG |

¥ 228 | 2022-04-26 | |

| BAI LING WEI Technology Co., Ltd. | 519828-100MG |

Chrysophanic acid, 98%, from Rheum palmatum L. |

481-74-3 | 98% | 100MG |

¥ 684 | 2022-04-26 | |

| AstaTech | 21456-1/G |

3-METHYLCHRYSAZIN |

481-74-3 | 97% | 1g |

$432 | 2023-09-18 | |

| Ambeed | A253308-1g |

1,8-Dihydroxy-3-methylanthracene-9,10-dione |

481-74-3 | 98% | 1g |

$259.0 | 2025-02-24 | |

| Chemenu | CM129136-1g |

1,8-dihydroxy-3-methylanthracene-9,10-dione |

481-74-3 | 97% | 1g |

$*** | 2023-05-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27055-250mg |

Chrysophanol |

481-74-3 | 98% | 250mg |

¥348.0 | 2024-07-18 | |

| Ambeed | A253308-1mg |

1,8-Dihydroxy-3-methylanthracene-9,10-dione |

481-74-3 | 98% | 1mg |

$6.0 | 2025-02-24 | |

| ChemFaces | CFN98751-20mg |

Chrysophanol |

481-74-3 | >=98% | 20mg |

$30 | 2023-09-19 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20238-20mg |

Chrysophanol |

481-74-3 | ,HPLC≥98% | 20mg |

¥120.00 | 2022-01-07 | |

| LKT Labs | C2970-100 mg |

Chrysophanol |

481-74-3 | ≥98% | 100MG |

$370.40 | 2023-07-11 |

Chrysophanol サプライヤー

Chrysophanol 関連文献

-

E. Leistner,M. H. Zenk J. Chem. Soc. D 1969 210

-

2. Intramolecular aldol-type condensation between side chains of naphthoquinones: biomimetic synthesis of 1,6- and 1,8-dihydroxyanthraquinonesHidemitsu Uno,Akane Masumoto,Erina Honda,Yumi Nagamachi,Youtarou Yamaoka,Noboru Ono J. Chem. Soc. Perkin Trans. 1 2001 3189

-

Fangfang Wang,Xiaojun Yang,Lin Ma,Bingrong Huang,Na Na,Yingchun E,Dacheng He,Jin Ouyang J. Mater. Chem. 2012 22 24597

-

Kate M. J. de Mattos-Shipley,Thomas J. Simpson Nat. Prod. Rep. 2023 40 174

-

Xina Dou,Lei Qiao,Jiajing Chang,Shuqi Yan,Xiaofan Song,Yue Chen,Qinhong Xu,Chunlan Xu Food Funct. 2021 12 12022

-

Deepika Sharma,Naveen Kumar,Tarang Mehrotra,Naveed Pervaiz,Lokesh Agrawal,Shalini Tripathi,Abhishek Jha,Thanasis Poullikkas,Ravinder Kumar,Lalita Ledwani New J. Chem. 2021 45 1695

-

Kate M. J. de Mattos-Shipley,Thomas J. Simpson Nat. Prod. Rep. 2023 40 174

-

S. Jeremi?,A. Ami?,M. Stanojevi?-Pirkovi?,Z. Markovi? Org. Biomol. Chem. 2018 16 1890

-

9. Studies on Xanthorrhoea resins. Part I. Isolation of chrysophanic acid (1 : 8-dihydroxy-3-methylanthraquinone) and of 2′ : 4-dihydroxy-4′-methoxychalkoneHeinz Duewell J. Chem. Soc. 1954 2562

-

Jing-Wen Bai,Xing-Ru Chen,Yang Tang,Wen-Qiang Cui,Da-Long Li,Bello-Onaghise God'spower,Yu Yang RSC Adv. 2019 9 28996

Chrysophanolに関する追加情報

Exploring the Multifaceted Potential of Chrysophanol (CAS No. 481-74-3): From Traditional Medicine to Modern Applications

Chrysophanol (CAS No. 481-74-3), a naturally occurring anthraquinone derivative, has garnered significant attention in recent years due to its diverse pharmacological properties. This bioactive compound, found in plants like Rheum palmatum and Aloe vera, bridges traditional herbal medicine with cutting-edge biomedical research. As interest in natural therapeutics and plant-derived compounds surges globally, Chrysophanol emerges as a promising candidate for addressing contemporary health challenges.

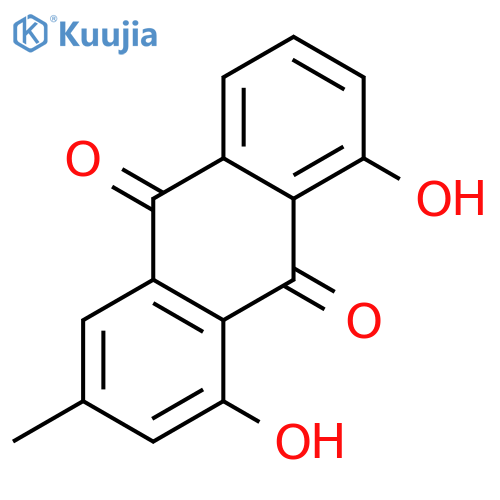

The molecular structure of Chrysophanol (C15H10O4) features a distinctive anthraquinone backbone, which contributes to its antioxidant capacity and bioactivity. Researchers have identified its potential in modulating cellular pathways related to inflammation and oxidative stress – two key factors in aging and chronic diseases. Current studies explore its role in metabolic syndrome management, a trending health topic as global obesity rates rise.

In dermatological applications, Chrysophanol demonstrates notable skin-brightening effects by inhibiting tyrosinase activity, making it relevant to the booming cosmeceutical industry. This aligns with growing consumer searches for "natural skin lighteners" and "plant-based brightening agents". The compound's antimicrobial properties against common pathogens also position it as a potential alternative in the face of increasing antibiotic resistance concerns.

The neuroprotective potential of Chrysophanol represents another exciting frontier. Preliminary studies suggest it may help maintain cognitive function, tapping into the expanding market for brain health supplements. This connects with popular search queries about "natural nootropics" and "herbal cognitive enhancers" among health-conscious consumers.

From a technical perspective, advances in extraction techniques and purification methods have improved the yield and quality of Chrysophanol isolates. Modern analytical methods like HPLC and LC-MS enable precise quantification, addressing the demand for standardized herbal extracts in both research and commercial applications.

In agricultural contexts, Chrysophanol shows promise as a natural pesticide alternative, responding to the global push for sustainable farming practices. This application aligns with increasing searches for "eco-friendly crop protection" solutions among farmers and environmental advocates.

Quality control remains paramount when working with Chrysophanol. Reputable suppliers provide comprehensive certificates of analysis including HPLC purity data and spectroscopic confirmation (IR, NMR). These practices ensure researchers and manufacturers obtain material meeting stringent pharmaceutical standards.

The future of Chrysophanol research appears bright, with ongoing investigations into its molecular mechanisms and potential synergies with other bioactive compounds. As the scientific community continues to validate traditional knowledge with modern methodologies, this ancient remedy may find new applications in personalized medicine and integrative healthcare approaches.

For researchers considering Chrysophanol studies, proper solubility testing is essential due to its limited water solubility. Common solvents include DMSO and ethanol, with concentration-dependent effects requiring careful dose optimization in experimental designs.

Commercial availability of Chrysophanol has expanded significantly, with suppliers offering various grades from analytical standards to bulk quantities. This accessibility facilitates both basic research and product development across multiple industries, from nutraceuticals to functional foods.